2-(Biphenyl-4-yloxy)-N-(3,4-dimethyl-phenyl)-acetamide
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Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide is an organic compound that features a biphenyl group linked to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Suzuki Coupling Reaction: This reaction involves the coupling of 2-benzyloxy-1-bromine-3-nitrobenzene with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.
Hydrogenation and Debenzylation: The nitro group is reduced, and the benzyloxy group is removed under catalytic hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. The use of readily available raw materials and efficient reaction conditions is crucial. The industrial methods often involve continuous flow reactors and automated systems to maintain consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the biphenyl ring.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)ethanol: A chiral building block used in drug synthesis.
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide is unique due to its biphenyl structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C22H21NO2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H21NO2/c1-16-8-11-20(14-17(16)2)23-22(24)15-25-21-12-9-19(10-13-21)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24) |
InChI Key |
UMLQHRMZACOCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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